molecular formula C36H38N4O11S2 B15341173 APDye 568 Hydroxylamine

APDye 568 Hydroxylamine

Cat. No.: B15341173
M. Wt: 766.8 g/mol
InChI Key: RKWARORYOWQDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APDye 568 Hydroxylamine: is a bright, water-soluble, orange-fluorescent probe. It is known for its high photostability and is optimally excited by the 568 nm laser line on the argon-krypton mixed-gas laser. This compound is often used as a membrane-impermeant, aldehyde-fixable cell tracer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of APDye 568 Hydroxylamine typically involves the reaction of a fluorescent dye with hydroxylamine. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide, dimethylformamide, or methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes rigorous quality control measures to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: APDye 568 Hydroxylamine primarily undergoes reactions with aldehydes and ketones to form oximes. These reactions are favored due to the superior hydrolytic stability of oximes compared to hydrazones .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are oximes, which are more stable than their hydrazone counterparts .

Mechanism of Action

The mechanism of action of APDye 568 Hydroxylamine involves its reaction with aldehydes and ketones to form stable oximes. This reaction is facilitated by the aminooxy group in the compound, which reacts with the carbonyl group of aldehydes and ketones . The resulting oxime linkage is highly stable, making it suitable for various labeling applications.

Comparison with Similar Compounds

  • Alexa Fluor 568
  • CF 568
  • APDye 488 Hydroxylamine

Comparison: APDye 568 Hydroxylamine is unique due to its high photostability and bright fluorescence. Compared to similar compounds like Alexa Fluor 568 and CF 568, this compound offers superior hydrolytic stability when forming oximes .

Properties

Molecular Formula

C36H38N4O11S2

Molecular Weight

766.8 g/mol

IUPAC Name

[13-[4-(3-aminooxypropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C36H38N4O11S2/c1-35(2)15-20(17-52(44,45)46)23-11-26-30(13-28(23)39-35)51-31-14-29-24(21(18-53(47,48)49)16-36(3,4)40-29)12-27(31)32(26)22-7-6-19(10-25(22)34(42)43)33(41)38-8-5-9-50-37/h6-7,10-16,39H,5,8-9,17-18,37H2,1-4H3,(H,38,41)(H,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

RKWARORYOWQDLX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCON)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.